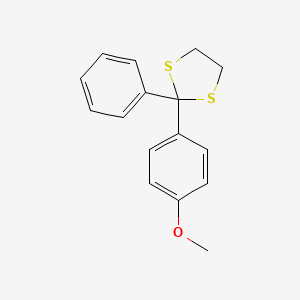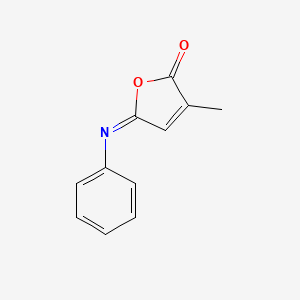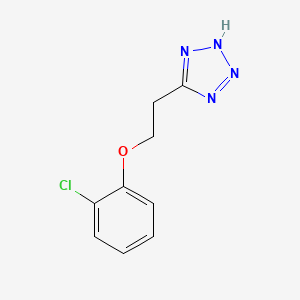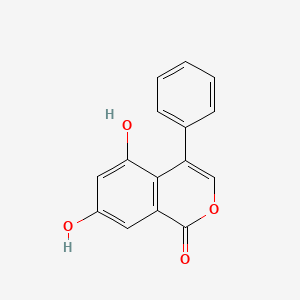![molecular formula C11H14S B14445463 {[(But-3-en-2-yl)sulfanyl]methyl}benzene CAS No. 75238-62-9](/img/structure/B14445463.png)
{[(But-3-en-2-yl)sulfanyl]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(But-3-en-2-yl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a but-3-en-2-yl group attached via a sulfanyl (thioether) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(But-3-en-2-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with but-3-en-2-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: {[(But-3-en-2-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
{[(But-3-en-2-yl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which {[(But-3-en-2-yl)sulfanyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
Similar Compounds
Benzyl sulfide: Similar structure but lacks the but-3-en-2-yl group.
Phenylthioethane: Contains a thioether linkage but with a different alkyl group.
Butylbenzene: Similar alkyl group but lacks the sulfanyl linkage.
Uniqueness
{[(But-3-en-2-yl)sulfanyl]methyl}benzene is unique due to the presence of both the but-3-en-2-yl group and the sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75238-62-9 |
|---|---|
分子式 |
C11H14S |
分子量 |
178.30 g/mol |
IUPAC名 |
but-3-en-2-ylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-10(2)12-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |
InChIキー |
VUNVVSFCYUGONX-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)SCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)






![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14445456.png)
